![molecular formula C9H7NO4 B1366521 5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 67765-42-8](/img/structure/B1366521.png)
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C9H7NO4 . It has a molecular weight of 193.16 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione involves the reaction of 2-amino-6-methoxylbenzoic acid with sodium hydroxide in water, followed by the addition of phosgene .Molecular Structure Analysis
The molecule contains a total of 22 bonds, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, and 6 aromatic bonds . It also features 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), 1 (thio-) carbamate (aromatic), 1 ether (aromatic), and 1 anhydride .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is not BBB permeant . It is not a P-gp substrate and does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.78 cm/s . The compound is soluble, with a solubility of 1.45 mg/ml or 0.00752 mol/l .Scientific Research Applications
Antibacterial Activity
They could be utilized in the formulation of new antibacterial agents to combat bacterial infections .
Synthetic Chemistry
In synthetic chemistry, 5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione can be involved in:
Mechanochemical Synthesis
This compound can be synthesized through mechanochemistry, which is a branch of chemistry that involves the direct use of mechanical force to induce chemical reactions .
Organic Synthesis
It may also play a role as an intermediate in various organic synthesis processes .
Environmental Applications
There’s also a possibility for environmental applications:
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Mode of Action
The exact mode of action of 5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is currently unknown . Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione . .
properties
IUPAC Name |
5-methoxy-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)8(11)14-9(12)10-5/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGBTDENGRWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444329 | |
Record name | 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
67765-42-8 | |
Record name | 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyisatoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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